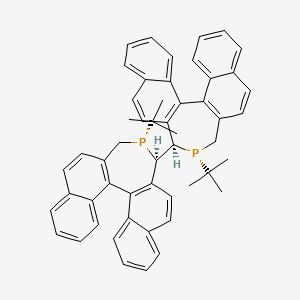

(S)-Binapine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H48P2 |

|---|---|

Molecular Weight |

734.9 g/mol |

IUPAC Name |

(12R,13S)-13-tert-butyl-12-[(12R,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |

InChI |

InChI=1S/C52H48P2/c1-51(2,3)53-31-37-25-23-33-15-7-11-19-39(33)45(37)47-41-21-13-9-17-35(41)27-29-43(47)49(53)50-44-30-28-36-18-10-14-22-42(36)48(44)46-38(32-54(50)52(4,5)6)26-24-34-16-8-12-20-40(34)46/h7-30,49-50H,31-32H2,1-6H3/t49-,50-,53+,54+/m1/s1 |

InChI Key |

YXMFQIWDFKIXGQ-MEJQTXDZSA-N |

Isomeric SMILES |

CC(C)(C)[P@]1CC2=C(C3=CC=CC=C3C=C2)C4=C([C@@H]1[C@H]5C6=C(C7=CC=CC=C7C=C6)C8=C(C[P@@]5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14 |

Canonical SMILES |

CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14 |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of Binapine Ligands: A Technical Guide to Their Discovery and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of Binapine ligands, with a specific focus on the seminal ligand, (S)-BINAPINE. This document details the synthesis, quantitative performance, and experimental protocols associated with this class of chiral phosphine ligands, which have demonstrated significant efficacy in asymmetric hydrogenation reactions.

Discovery and Historical Context

The development of chiral phosphine ligands has been a cornerstone of progress in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial in the pharmaceutical and fine chemical industries. Within this context, the introduction of atropisomeric biaryl phosphine ligands, such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), represented a significant breakthrough.

Building on this foundation, the research group of Xumu Zhang and Wenjun Tang sought to develop novel chiral ligands with improved catalytic activity and enantioselectivity. Their work led to the development of a new class of bisphosphepine ligands characterized by stereogenic phosphorus centers. The most prominent example of this class is This compound , a C₂-symmetric bisphosphepine ligand.[1]

The design of this compound was a significant step forward as it introduced a novel chiral backbone that demonstrated excellent performance in the rhodium-catalyzed asymmetric hydrogenation of Z-β-aryl(β-acylamino)acrylates, providing a practical route to the synthesis of β-aryl-β-amino acids.[1]

Quantitative Data Summary

The performance of this compound in the rhodium-catalyzed asymmetric hydrogenation of various β-(acylamino)acrylates is summarized in the table below. The data highlights the high enantioselectivity and efficiency of this ligand in synthesizing chiral β-amino acid derivatives.

| Substrate (β-aryl-β-acylamino)acrylate | Product (β-Amino Acid Derivative) | Conversion (%) | Enantiomeric Excess (ee, %) |

| N-acetyl-β-phenyl | N-acetyl-β-phenylalanine | >99 | 98 |

| N-benzoyl-β-phenyl | N-benzoyl-β-phenylalanine | >99 | 99 |

| N-acetyl-β-(2-naphthyl) | N-acetyl-β-(2-naphthyl)alanine | >99 | 97 |

| N-acetyl-β-(4-chlorophenyl) | N-acetyl-β-(4-chlorophenyl)alanine | >99 | 98 |

| N-acetyl-β-(4-methoxyphenyl) | N-acetyl-β-(4-methoxyphenyl)alanine | >99 | 99 |

Note: The data presented here is representative of the performance of this compound as reported in the seminal literature and is intended for comparative purposes.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a representative asymmetric hydrogenation reaction.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the resolution of a racemic precursor to establish the desired chirality. A generalized synthetic workflow is presented below.

References

Fundamental properties of (S)-Binapine as a chiral ligand

(S)-Binapine , with the full chemical name (3S,3'S,4S,4'S,11bS,11'bS)-(+)-4,4′-Di-t-butyl-4,4′,5,5′-tetrahydro-3,3′-bi-3H-dinaphtho[2,1-c:1′,2′-e]phosphepin and CAS number 528854-26-4 , is a chiral bisphosphepine ligand notable for its applications in asymmetric catalysis. Its rigid, chiral scaffold, which includes stereogenic phosphorus centers, makes it a highly effective ligand for inducing enantioselectivity in a variety of chemical transformations, particularly in asymmetric hydrogenation reactions.

Fundamental Properties

This compound is a white to off-white solid with a molecular formula of C₅₂H₄₈P₂ and a molecular weight of 734.89 g/mol . The core of its structure is a binaphthyl backbone, which imparts axial chirality. The presence of bulky tert-butyl groups on the phosphine moieties contributes to the steric environment around the metal center, influencing the stereochemical outcome of catalytic reactions.

| Property | Value |

| Molecular Formula | C₅₂H₄₈P₂ |

| Molecular Weight | 734.89 g/mol |

| CAS Number | 528854-26-4 |

| Appearance | White to off-white solid |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound was not available in the public domain at the time of this writing. The synthesis of chiral phosphine ligands like this compound typically involves a multi-step process starting from optically pure precursors, such as (S)-BINOL. The synthesis of the related ligand (S)-BINAP, for instance, can be achieved from (S)-BINOL via its bistriflate derivative, followed by a nickel-catalyzed phosphination.[1]

Asymmetric Catalysis

This compound has demonstrated significant success as a chiral ligand in metal-catalyzed asymmetric hydrogenation reactions. It is particularly effective in the synthesis of chiral β-amino acids and their derivatives, which are important building blocks in the pharmaceutical industry.

Nickel-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates

A notable application of this compound is in the nickel-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates. This method provides an efficient route to chiral β-amino acid derivatives with high yields and excellent enantioselectivities.

Performance Data:

| Substrate | Product | Yield (%) | ee (%) |

| β-(Acetylamino)acrylate derivative 1 | Chiral β-amino acid derivative 1 | 98 | 99 |

| β-(Benzoylamino)acrylate derivative 2 | Chiral β-amino acid derivative 2 | 97 | 98 |

| Z/E isomeric mixture of a β-aryl β-(acylamino)acrylate | Chiral β-aryl-β-amino acid derivative | >95 | 99 |

Rhodium-Catalyzed Asymmetric Hydrogenation

This compound has also been employed as a ligand in rhodium-catalyzed asymmetric hydrogenations for the synthesis of β-aryl-β-amino acids.

Experimental Protocols

General Procedure for Nickel-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates

A detailed, step-by-step experimental protocol from a primary literature source was not fully accessible. The following is a generalized procedure based on typical asymmetric hydrogenation reactions.

-

Catalyst Preparation: In a glovebox, a solution of a nickel precursor (e.g., Ni(OAc)₂) and this compound (typically in a 1:1.1 molar ratio) in a suitable solvent (e.g., THF or methanol) is stirred at room temperature for a specified time to form the active catalyst complex.

-

Reaction Setup: The β-(acylamino)acrylate substrate is dissolved in the reaction solvent in a high-pressure autoclave.

-

Hydrogenation: The prepared catalyst solution is added to the autoclave. The vessel is then sealed, purged with hydrogen gas, and pressurized to the desired hydrogen pressure. The reaction mixture is stirred at a specific temperature for the required time.

-

Workup and Analysis: After the reaction is complete, the autoclave is depressurized, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the chiral β-amino acid derivative. The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Catalytic Mechanism

The precise catalytic mechanism for the Ni-(S)-Binapine system in the hydrogenation of β-(acylamino)acrylates is not definitively established in the reviewed literature. However, it is proposed to follow a general mechanism for transition metal-catalyzed asymmetric hydrogenation with chiral phosphine ligands.

Caption: Proposed Catalytic Cycle for Ni-(S)-Binapine Catalyzed Hydrogenation.

The proposed cycle involves the oxidative addition of hydrogen to the Ni(0)-Binapine complex, followed by coordination of the substrate. Subsequent migratory insertion of the olefin into the nickel-hydride bond and reductive elimination of the hydrogenated product regenerates the active Ni(0) catalyst. The chiral environment created by the this compound ligand directs the stereochemical outcome of the hydride insertion, leading to the formation of one enantiomer in excess.[2][3]

Conclusion

This compound is a powerful and effective chiral ligand for asymmetric catalysis, particularly in the synthesis of valuable chiral building blocks like β-amino acids. Its rigid structure and well-defined chiral environment enable high levels of enantioselectivity in metal-catalyzed reactions. Further research into the synthesis of this compound and the elucidation of its catalytic mechanisms will undoubtedly expand its applications in the fields of organic synthesis, drug discovery, and materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Nickel/Brønsted acid dual-catalyzed regio- and enantioselective hydrophosphinylation of 1,3-dienes: access to chiral allylic phosphine oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nickel/Brønsted acid dual-catalyzed regio- and enantioselective hydrophosphinylation of 1,3-dienes: access to chiral allylic phosphine oxides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05651D [pubs.rsc.org]

Introduction to the structural features of (S)-Binapine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Binapine is a chiral bisphosphine ligand that plays a crucial role in asymmetric catalysis. Its unique structural characteristics, particularly its axial chirality, make it a highly effective ligand for a variety of chemical transformations, most notably in asymmetric hydrogenation reactions. This guide provides a comprehensive overview of the structural features of this compound, including its stereochemistry, key structural motifs, and relevant experimental data.

This compound, with the chemical formula C₅₂H₄₈P₂ and a molecular weight of 734.89 g/mol , is a member of the bisphosphepine ligand family.[1][2] Its structure is characterized by a C₂-symmetric framework derived from a binaphthyl backbone. This backbone imparts the ligand with its unique chiral properties.[3]

Core Structural Features

The defining structural feature of this compound is its atropisomerism . This phenomenon arises from the hindered rotation around the C-C single bond connecting the two naphthalene ring systems.[3] This restricted rotation creates a stable chiral axis, resulting in two non-superimposable, mirror-image stereoisomers: this compound and (R)-Binapine. The "S" designation refers to the specific spatial arrangement of the substituents around this chiral axis.

The phosphorus atoms in this compound are key to its function as a ligand. They possess lone pairs of electrons that can coordinate to a metal center, forming a chiral catalyst. The steric and electronic properties of the substituents on the phosphorus atoms can be tuned to optimize the catalytic activity and enantioselectivity of the resulting complex.

Quantitative Structural Data

While a specific crystallographic information file (CIF) for this compound is not publicly available, the crystal structure of the closely related and structurally similar (S)-BINAP provides valuable insights. The crystallographic data for (S)-BINAP reveals a monoclinic crystal system with the space group P2₁.[4] The key structural parameters are summarized in the table below. It is important to note that these values are for (S)-BINAP and should be considered an approximation for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.33 |

| b (Å) | 19.52 |

| c (Å) | 9.28 |

| α (°) | 90 |

| β (°) | 110.4 |

| γ (°) | 90 |

| Dihedral Angle (Naphthyl rings) | ~70° |

Note: The crystallographic data presented is for (S)-BINAP as a close structural analog of this compound.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of chiral phosphine ligands like this compound often starts from optically pure precursors such as (S)-BINOL. A general synthetic strategy involves the conversion of (S)-BINOL to a key intermediate, which is then further functionalized. For instance, (S)-BINOL can be converted to (S)-NOBIN, which then undergoes a palladium-catalyzed phosphonylation reaction to yield the desired aminophosphine derivative.[5]

Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Conclusion

This compound is a structurally sophisticated chiral ligand with significant applications in asymmetric synthesis. Its atropisomeric chirality, conferred by the binaphthyl backbone, is the cornerstone of its ability to induce high enantioselectivity in catalytic reactions. The understanding of its structural features, through techniques like X-ray crystallography and NMR spectroscopy, is crucial for the rational design of new catalysts and the development of efficient synthetic methodologies for chiral molecules in the pharmaceutical and chemical industries.

References

Understanding the Axial Chirality of (S)-Binapine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Binapine, a chiral phosphine ligand, possesses axial chirality, a stereochemical feature pivotal to its efficacy in asymmetric catalysis. This guide delves into the core principles of the axial chirality of this compound, presenting available quantitative data, outlining experimental and computational methodologies for its characterization, and visualizing its role in catalytic processes. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages data from the closely related and extensively studied ligand, BINAP, to illustrate the fundamental concepts of its stereochemistry.

Introduction to Axial Chirality and Atropisomerism

Axial chirality is a form of stereoisomerism where a molecule lacks a traditional chiral center but is chiral due to the non-planar arrangement of four groups about a chiral axis.[1] This phenomenon is most commonly observed in substituted biaryl compounds where rotation around the aryl-aryl single bond is restricted.[1] This restricted rotation gives rise to stable stereoisomers known as atropisomers, which are enantiomers or diastereomers that can be isolated.[1]

The stability of atropisomers is determined by the rotational barrier, which is the energy required to overcome the steric hindrance between the substituents ortho to the axial bond. For a pair of atropisomers to be separable at room temperature, the rotational barrier must be sufficiently high, typically greater than 20-23 kcal/mol.

The Structure of this compound

This compound, systematically named (3S,3'S,4S,4'S,11bS,11'bS)-(+)-4,4′-Di-t-butyl-4,4′,5,5′-tetrahydro-3,3′-bi-3H-dinaphtho[2,1-c:1′,2′-e]phosphepin, is a biaryl phosphine ligand. Its structure is characterized by two naphthyl units linked by a C-C single bond, which constitutes the chiral axis. The bulky tert-butyl groups and the phosphine-containing rings create significant steric hindrance, restricting free rotation around the biaryl bond and thus conferring axial chirality.

Quantitative Data

Specific quantitative data on the chiroptical and stereochemical properties of this compound are not widely available in peer-reviewed literature. However, its performance in asymmetric catalysis provides quantitative insight into its stereochemical influence.

A key application of this compound is in rhodium-catalyzed asymmetric hydrogenation. In the conversion of ethyl (2Z)-(7-fluoro-2H-1,4-benzoxazin-3(4H)-ylidene)acetate to ethyl [(3S)-7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate, the use of this compound as a ligand has been documented with the following results:

| Ligand | Metal Source | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| This compound | [Rh(cod)2]BF4 | 100 | -96.35 |

| This compound | [Rh(cod)2]OTf | 100 | -96.17 |

| Data sourced from patent US10017502B2. The negative sign for e.e. indicates that the (R)-enantiomer of the product was the major component.[2] |

For the closely related ligand, (S)-BINAP, the following chiroptical property has been reported:

| Compound | Specific Rotation [α]D (solvent, concentration) |

| (S)-BINAP | -29.4° (THF, c=1) |

| Data from NPTEL – Chemistry and Biochemistry – Catalytic Asymmetric Synthesis.[3] |

Experimental and Computational Protocols

The determination of axial chirality and the absolute configuration of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Synthesis of Axially Chiral Biaryl Phosphines

While the specific, detailed synthesis protocol for this compound is proprietary, the general approach to synthesizing axially chiral biaryl phosphines often follows a resolution-based method, exemplified by the synthesis of BINAP.

General Protocol for the Synthesis of (S)-BINAP (as an illustrative example):

-

Preparation of Racemic BINAPO: Racemic 2,2'-bis(diphenylphosphinyl)-1,1'-binaphthyl (BINAPO) is synthesized from racemic 1,1'-bi-2-naphthol (BINOL).

-

Resolution of Racemic BINAPO: The racemic BINAPO is resolved using a chiral resolving agent, such as camphorsulfonic acid or a chiral amine, to separate the enantiomers. This is often achieved through fractional crystallization of the resulting diastereomeric salts.

-

Reduction to (S)-BINAP: The enantiomerically pure (S)-BINAPO is then reduced to the corresponding phosphine, (S)-BINAP, typically using a reducing agent like trichlorosilane (HSiCl3).

Determination of Absolute Configuration and Chiroptical Properties

Several techniques are employed to determine the absolute configuration and characterize the chiroptical properties of axially chiral molecules.

-

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. The crystal structure reveals the precise three-dimensional arrangement of the atoms, allowing for the unambiguous assignment of the (R) or (S) configuration.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[4] Each enantiomer of an axially chiral compound will produce a CD spectrum that is a mirror image of the other. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a known configuration, the absolute configuration can be determined.

-

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light.[5] Similar to electronic CD, VCD spectra are mirror images for enantiomers. The experimental VCD spectrum can be compared with DFT-calculated spectra to assign the absolute configuration.[5]

-

Computational Analysis (DFT): Density Functional Theory (DFT) calculations are a powerful tool for understanding the stereochemistry of axially chiral molecules. These calculations can be used to:

-

Predict the most stable conformation of the molecule.

-

Calculate the rotational barrier around the chiral axis.

-

Determine the dihedral angle between the two aryl rings in the ground state.

-

Simulate CD and VCD spectra to aid in the determination of the absolute configuration.

-

Role in Asymmetric Catalysis: A Mechanistic Overview

This compound is primarily used as a chiral ligand in transition metal-catalyzed asymmetric reactions, most notably in asymmetric hydrogenation. The well-defined chiral environment created by the ligand around the metal center is responsible for the high enantioselectivity of these reactions.

The following diagram illustrates a generalized catalytic cycle for the asymmetric hydrogenation of a prochiral olefin using a rhodium complex of an axially chiral diphosphine ligand like this compound.

Workflow for Determining Axial Chirality:

The logical workflow for the comprehensive characterization of the axial chirality of a molecule like this compound is outlined below.

Conclusion

The axial chirality of this compound is a direct consequence of hindered rotation around the biaryl bond, a feature that is fundamental to its successful application as a ligand in asymmetric catalysis. While a comprehensive public dataset of its specific chiroptical and stereochemical properties is not available, the principles governing its chirality are well-understood through the study of analogous biaryl phosphine ligands. The combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling provides a robust framework for the characterization and understanding of this important class of chiral molecules. Further research into the specific properties of this compound would be beneficial for the rational design of new and more effective chiral ligands for asymmetric synthesis.

References

- 1. BINAP-CuH-catalysed enantioselective allylation using alkoxyallenes to access 1,2-syn-tert,sec-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10017502B2 - Benzoxazinone amides as mineralocorticoid receptor modulators - Google Patents [patents.google.com]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. Circular dichroism spectroscopy for the study of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

(S)-Binapine: A Technical Guide to Spectroscopic Data and Characterization

(S)-Binapine , with the systematic name (3S,3'S,4S,4'S,11bS,11'bS)-(+)-4,4′-Di-t-butyl-4,4′,5,5′-tetrahydro-3,3′-bi-3H-dinaphtho[2,1-c:1′,2′-e]phosphepin, is a chiral phosphine ligand used in asymmetric catalysis. This guide provides a summary of its known properties and outlines the standard methodologies for its full spectroscopic characterization.

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 528854-26-4 | |

| Molecular Formula | C₅₂H₄₈P₂ | [1] |

| Molecular Weight | 734.89 g/mol | [1] |

| Appearance | White to light yellow powder | [2] |

| Melting Point | >300 °C (decomposes) | [1] |

Spectroscopic Data

Experimental Protocols for Spectroscopic Characterization

The following are detailed methodologies for the key experiments required to fully characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra would be essential.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key regions of the compound's spectrum.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 5 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3. ¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer with a broadband probe.

-

Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, as the ¹³C nucleus has a low natural abundance.

-

-

Data Processing: Similar to ¹H NMR, with referencing to the solvent peak.

4. ³¹P NMR Spectroscopy:

-

Instrument: An NMR spectrometer equipped with a multinuclear probe.

-

Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: Approximately 200 ppm, centered based on the expected chemical shift for phosphine ligands.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 64-256 scans.

-

-

Data Processing: The chemical shifts are typically referenced externally to 85% H₃PO₄.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

1. Technique: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is recommended to confirm the elemental composition.

2. Sample Preparation:

-

For ESI-MS, dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

-

For MALDI-MS, co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate.

3. Data Acquisition:

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers are preferred for their high resolution and mass accuracy.

-

Mode: Positive ion mode is typically used for phosphine-containing compounds.

-

Mass Range: Scan a mass range that includes the expected molecular ion peak (m/z for [M+H]⁺ would be around 735.3).

Specific Rotation

Specific rotation is a critical parameter for confirming the enantiopurity of a chiral compound.

1. Instrument: A polarimeter.

2. Sample Preparation:

-

Accurately weigh a known amount of this compound (e.g., 10-20 mg).

-

Dissolve the sample in a specific volume of a suitable solvent (e.g., chloroform or toluene) in a volumetric flask to achieve a known concentration (c, in g/100 mL).

3. Measurement:

-

Calibrate the polarimeter with the pure solvent.

-

Fill a sample cell of a known path length (l, in decimeters) with the sample solution.

-

Measure the observed optical rotation (α) at a specific temperature (T, typically 20 or 25 °C) and wavelength (λ, typically the sodium D-line at 589 nm).

4. Calculation:

-

The specific rotation [α] is calculated using the formula: [α]Tλ = α / (c * l)

Visualizations

The following diagrams illustrate the general workflows for the characterization of a chiral organic compound like this compound.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Caption: Detailed workflow for NMR spectroscopic analysis of this compound.

References

(S)-Binapine: A Technical Guide to its Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Binapine, a chiral bisphosphepine ligand, has emerged as a significant tool in asymmetric catalysis. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and applications, with a focus on quantitative data and experimental methodologies. The information presented is intended to support researchers and professionals in the fields of organic synthesis, catalysis, and drug development in understanding and utilizing this powerful chiral ligand.

Molecular Structure and Identification

This compound is a complex chiral diphosphine ligand. Its chemical identity is defined by the following parameters:

| Parameter | Value |

| IUPAC Name | (3S,3'S,4S,4'S,11bS,11'bS)-(+)-4,4′-Di-t-butyl-4,4′,5,5′-tetrahydro-3,3′-bi-3H-dinaphtho[2,1-c:1′,2′-e]phosphepin |

| CAS Number | 528854-26-4 |

| Molecular Formula | C₅₂H₄₈P₂ |

| Molecular Weight | 734.89 g/mol |

The core of the this compound structure is a C₂-symmetric bi-dinaphthophosphepine backbone. This intricate framework incorporates multiple stereocenters, including axial chirality arising from the restricted rotation about the binaphthyl C-C bond and stereogenic phosphorus atoms. The presence of bulky tert-butyl groups on the phosphorus atoms plays a crucial role in creating a well-defined and effective chiral environment for catalysis.

Stereochemistry

The stereochemistry of this compound is a key determinant of its efficacy in asymmetric synthesis. The "(S)" designation in its common name refers to the overall chirality of the molecule. The full IUPAC name, (3S,3'S,4S,4'S,11bS,11'bS)-(+), precisely defines the absolute configuration at each of the six stereogenic centers within the phosphepine rings and the binaphthyl backbone. This specific arrangement of substituents creates a unique three-dimensional space around the catalytically active metal center, enabling high levels of enantioselectivity in chemical transformations.

Quantitative Structural Data

A comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, a detailed table of bond lengths, bond angles, and dihedral angles from single-crystal X-ray diffraction is not available at this time. Researchers are encouraged to consult the primary literature or perform their own crystallographic analysis to obtain these data.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. The primary literature describing the synthesis of this compound should be consulted for specific ¹H NMR, ¹³C NMR, and ³¹P NMR spectra. For reference, the ³¹P NMR chemical shift is a particularly important characteristic for phosphine ligands and is expected to be a single peak under standard decoupled conditions, indicative of the C₂ symmetry of the molecule.

Experimental Protocols

The synthesis of this compound was first reported by Tang, W., et al. in Angewandte Chemie International Edition in 2003. While the full detailed experimental protocol from the supplementary information of this publication is not readily accessible through public search, the general synthetic approach involves the construction of the complex bisphosphepine framework from chiral precursors. Researchers requiring the detailed protocol should refer to the original publication and its supporting information.

General Workflow for the Application of this compound in Asymmetric Hydrogenation:

Signaling Pathways and Catalytic Cycles

This compound is not known to be involved in biological signaling pathways. Its primary application is as a chiral ligand in transition metal-catalyzed reactions, particularly asymmetric hydrogenation.

Catalytic Cycle for Rhodium-catalyzed Asymmetric Hydrogenation:

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of prochiral enamides, a common application for ligands like this compound, involves the following key steps:

-

Catalyst Activation: The precatalyst, typically a Rh(I) complex, coordinates with the this compound ligand.

-

Substrate Coordination: The prochiral substrate coordinates to the chiral rhodium complex.

-

Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydrido-rhodium(III) species.

-

Migratory Insertion: One of the hydride ligands is transferred to one face of the double bond of the coordinated substrate. This is often the enantioselectivity-determining step, where the chiral environment created by this compound directs the hydride transfer to a specific face.

-

Reductive Elimination: The second hydride ligand is transferred to the other carbon of the former double bond, leading to the formation of the chiral product and regeneration of the active Rh(I) catalyst.

Applications in Drug Development

The ability to synthesize enantiomerically pure compounds is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Chiral ligands like this compound are instrumental in the efficient synthesis of single-enantiomer active pharmaceutical ingredients (APIs). This compound has shown particular promise in the asymmetric hydrogenation of β-acylaminoacrylates to produce chiral β-amino acids, which are important building blocks for various pharmaceuticals.

Conclusion

Theoretical Insights into the (S)-Binapine Ligand: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S)-Binapine ligand, a chiral bisphosphine, has emerged as a significant asset in the field of asymmetric catalysis. Its unique stereogenic phosphorus centers and rigid backbone structure impart exceptional levels of enantioselectivity in a variety of chemical transformations, most notably in asymmetric hydrogenation reactions. This technical guide provides an in-depth overview of the theoretical studies concerning the this compound ligand, offering valuable insights for researchers, scientists, and professionals involved in drug development and fine chemical synthesis. While specific theoretical data for this compound is limited in publicly available literature, this guide leverages findings from closely related and structurally analogous chiral bisphosphine ligands, such as BINAP, to provide a comprehensive theoretical framework.

Physicochemical Properties of this compound

A foundational understanding of a ligand's physical and chemical characteristics is paramount for its effective application. Key properties of the this compound ligand are summarized in the table below.

| Property | Value |

| Chemical Formula | C₅₂H₄₈P₂ |

| Molecular Weight | 734.89 g/mol |

| CAS Number | 528854-26-4 |

| Appearance | White to light yellow powder[1] |

| Melting Point | >300 °C (decomposition) |

| Storage | 2-8°C, under inert atmosphere |

| Solubility | Soluble in many organic solvents |

Theoretical Studies: A Framework Based on Analogy

Due to the limited availability of specific theoretical studies on this compound, this section will draw upon the extensive body of research on the closely related and structurally similar (S)-BINAP ligand. These studies provide a robust theoretical framework for understanding the conformational behavior, electronic properties, and catalytic mechanism of this compound.

Conformational Analysis

The conformational rigidity and chirality of bisphosphine ligands like this compound are crucial for their stereodirecting capabilities. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of these ligands and their metal complexes.

A typical workflow for the conformational analysis of a chiral bisphosphine ligand involves:

-

Initial Structure Generation: Building the 3D structure of the ligand.

-

Conformational Search: Employing molecular mechanics or semi-empirical methods to explore a wide range of possible conformations.

-

Geometry Optimization: Using DFT to optimize the geometry of the most promising low-energy conformers.

-

Energy Calculation: Calculating the relative energies of the optimized conformers to identify the most stable structures.

Experimental Protocol: Computational Conformational Analysis (General)

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Method: A hybrid approach is often employed. An initial broad conformational search can be performed using a molecular mechanics force field (e.g., MMFF94).

-

DFT Optimization: The low-energy conformers identified are then fully optimized using DFT at a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

Solvation Effects: To model realistic reaction conditions, solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

The following diagram illustrates a generalized workflow for computational conformational analysis.

Electronic Properties

The electronic properties of the this compound ligand, particularly the nature of the phosphorus lone pairs and the electronic effects of the substituents, are key to its coordination chemistry and catalytic activity. DFT calculations can provide valuable insights into these properties.

Key Electronic Parameters from DFT Calculations:

| Parameter | Description |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap generally indicates higher reactivity. |

| Natural Bond Orbital (NBO) Analysis | Provides information about the hybridization and electron density of the phosphorus lone pairs and the nature of the phosphorus-metal bond. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Experimental Protocol: DFT Calculation of Electronic Properties (General)

-

Software: Gaussian, ORCA, or similar.

-

Method: DFT calculations are performed on the optimized geometry of the ligand.

-

Functional and Basis Set: A common choice is the B3LYP functional with a 6-311+G(d,p) basis set for a balance of accuracy and computational cost.

-

Analysis: The output files are analyzed to extract HOMO and LUMO energies, perform NBO analysis, and generate MEP maps.

The following diagram illustrates the logical relationship between the ligand's electronic structure and its catalytic activity.

Application in Asymmetric Catalysis: A Case Study

This compound has demonstrated excellent performance in the asymmetric hydrogenation of various prochiral substrates, yielding products with high enantiomeric excess (ee). A prominent example is the hydrogenation of β-keto esters.

Rhodium-Catalyzed Asymmetric Hydrogenation of a β-Keto Ester

The mechanism of rhodium-catalyzed asymmetric hydrogenation with bisphosphine ligands has been extensively studied. A generally accepted catalytic cycle involves the following key steps:

-

Catalyst Activation: The precatalyst reacts with hydrogen to form the active dihydride species.

-

Substrate Coordination: The β-keto ester coordinates to the rhodium center.

-

Migratory Insertion: A hydride ligand is transferred to the carbonyl carbon of the substrate.

-

Reductive Elimination: The second hydride is transferred, and the chiral product is released, regenerating the catalyst.

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate (General)

-

Catalyst Precursor: A rhodium precursor such as [Rh(COD)₂]BF₄ is used.

-

Ligand: this compound.

-

Procedure: In a glovebox, the rhodium precursor and the this compound ligand (in a 1:1.1 molar ratio) are dissolved in a degassed solvent (e.g., methanol). The solution is stirred to form the catalyst. The substrate, methyl acetoacetate, is then added. The reaction vessel is placed in an autoclave, which is then pressurized with hydrogen gas (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 50 °C) for a set time (e.g., 12 hours).

-

Work-up and Analysis: After the reaction, the solvent is removed under reduced pressure. The enantiomeric excess of the product, methyl 3-hydroxybutyrate, is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The following diagram illustrates the catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of a generic β-keto ester.

References

(S)-Binapine: A Technical Guide to a Chiral Phosphine Ligand for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

(S)-Binapine is a chiral bisphosphine ligand recognized for its efficacy in asymmetric catalysis, particularly in hydrogenation reactions. Its rigid backbone and stereogenic phosphorus centers enable high enantioselectivity in the synthesis of chiral molecules, making it a valuable tool for researchers in organic synthesis and drug development. This technical guide provides an in-depth overview of this compound, covering its commercial availability, synthesis, experimental protocols for its application, and its established role in asymmetric catalysis.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers, catering to research and development needs. The compound, identified by its CAS Number 528854-26-4, is offered in various purities and quantities. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |

| ChemScene | This compound | 528854-26-4 | ≥95% or ≥98% | 100mg, 250mg, 1g |

| Strem Chemicals | (3R,3'R,4S,4'S,11bS,11'bS)-(+)-4,4'-Di-t-butyl-4,4',5,5'-tetrahydro-3,3'-bi-3H-dinaphtho[2,1-c:1',2'-e]phosphepin, 97% this compound | 528854-26-4 | 97% | 50mg |

| Apollo Scientific | This compound | 528854-26-4 | 95% | 250mg |

| Sigma-Aldrich | This compound | 528854-26-4 | - | Discontinued, contact for alternatives |

| Santa Cruz Biotechnology | This compound | 528854-26-4 | - | Inquire for availability |

| ChemicalBook | This compound | 528854-26-4 | Varies by supplier | Varies by supplier |

| ChemSrc | This compound | 528854-26-4 | Varies by supplier | Varies by supplier |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₂H₄₈P₂ | [1][2] |

| Molecular Weight | 734.89 g/mol | [1][2] |

| Appearance | White to light yellow powder | [3] |

| Melting Point | >300 °C (decomposition) | [2] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

A key publication by Tang, W. et al. in Angewandte Chemie introduced Binapine as a novel bisphosphepine ligand. The synthesis described in such literature is the primary source for a detailed experimental protocol. Researchers seeking to synthesize this compound should refer to the supporting information of the original publications for precise experimental details. The general synthetic approach for related chiral phosphines often involves the following key transformations:

-

Resolution of a racemic precursor: This is a critical step to introduce chirality. For BINAP, this is often achieved by resolving racemic 2,2'-dihydroxy-1,1'-binaphthyl (BINOL).

-

Conversion to a bis-electrophile: The resolved diol is typically converted to a more reactive species, such as a ditriflate or a dibromide.

-

Phosphination: The bis-electrophile is then reacted with a phosphine source, such as diphenylphosphine, to introduce the phosphorus atoms. This step is often catalyzed by a transition metal complex, for example, a nickel catalyst.

The following diagram illustrates a generalized synthetic workflow for chiral bisphosphine ligands.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Hydrogenation using (S)-Binapine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric hydrogenation of β-(acylamino)acrylates utilizing a nickel/(S)-Binapine catalytic system. This method offers an efficient route to synthesize chiral β-amino acid derivatives, which are valuable building blocks in the development of pharmaceuticals. The protocol consistently delivers high yields and excellent enantioselectivities.

Overview and Key Features

The nickel-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates using the chiral bisphosphepine ligand, (S)-Binapine, is a robust and highly selective transformation.

Key Features:

-

High Enantioselectivity: Achieves excellent enantiomeric excess (ee) for a range of β-(acylamino)acrylate substrates.[1][2]

-

Excellent Yields: Consistently produces the desired chiral β-amino acid derivatives in high yields.[1][2]

-

Broad Substrate Scope: Effective for both β-alkyl and β-aryl substituted β-(acylamino)acrylates, including Z/E isomeric mixtures.[1][2]

-

Scalability: The protocol has been successfully applied on a gram scale with low catalyst loading.[1][2]

-

Cost-Effective Catalyst: Utilizes a nickel-based catalyst, which is a more earth-abundant and less expensive alternative to precious metal catalysts like rhodium and ruthenium.

Catalyst System and Proposed Catalytic Cycle

The active catalyst is generated in situ from a nickel(II) precursor and the this compound ligand. The proposed catalytic cycle involves the coordination of the substrate to the chiral nickel-hydride complex, followed by migratory insertion and reductive elimination to yield the chiral product.

Caption: Proposed catalytic cycle for the Ni/(S)-Binapine catalyzed asymmetric hydrogenation.

Quantitative Data Summary

The following table summarizes the performance of the Ni/(S)-Binapine catalytic system in the asymmetric hydrogenation of various β-(acylamino)acrylates.

| Entry | Substrate (β-substituent) | Product Configuration | Yield (%) | ee (%) |

| 1 | Phenyl | (S) | 98 | 99 |

| 2 | 4-Methoxyphenyl | (S) | 99 | 99 |

| 3 | 4-Chlorophenyl | (S) | 97 | 98 |

| 4 | 2-Naphthyl | (S) | 96 | 99 |

| 5 | Methyl | (S) | 95 | 97 |

| 6 | Isopropyl | (S) | 96 | 98 |

| 7 | Z/E mixture (Phenyl) | (S) | 98 | 99 |

Data is representative of results obtained in the specified literature and may vary based on experimental conditions.[1][2]

Detailed Experimental Protocol

This protocol is for a representative asymmetric hydrogenation of a β-(acylamino)acrylate on a laboratory scale.

4.1 Materials and Reagents

-

This compound ligand

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

β-(Acylamino)acrylate substrate

-

Anhydrous, degassed solvent (e.g., Methanol)

-

Hydrogen gas (high purity)

-

Standard laboratory glassware (Schlenk flasks, syringes, etc.)

-

Autoclave or high-pressure hydrogenation reactor

-

Magnetic stirrer and heating plate

4.2 Catalyst Preparation (In situ)

The active catalyst is prepared immediately before the hydrogenation reaction.

Caption: Workflow for the in-situ preparation of the Ni/(S)-Binapine catalyst.

4.3 Asymmetric Hydrogenation Procedure

-

Reactor Setup: In a glovebox or under an inert atmosphere, add the β-(acylamino)acrylate substrate to a glass liner for the autoclave.

-

Catalyst Transfer: Transfer the freshly prepared catalyst solution to the glass liner containing the substrate via a cannula or syringe.

-

Assembly and Purging: Seal the autoclave. Purge the system with hydrogen gas three to five times to remove any residual air.

-

Reaction Conditions: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm). Begin stirring and heat the reaction to the specified temperature (e.g., 50 °C).

-

Reaction Monitoring: The reaction progress can be monitored by taking aliquots at specific time intervals and analyzing them by an appropriate chromatographic method (e.g., TLC, GC, or HPLC).

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched β-amino acid derivative.

-

Analysis: Determine the yield and enantiomeric excess of the purified product. The enantiomeric excess is typically determined by chiral HPLC analysis.

4.4 Gram-Scale Synthesis Modification

For larger-scale reactions, the catalyst loading can be reduced (e.g., to 0.2 mol %). Ensure efficient stirring to maintain a homogeneous reaction mixture. The reaction time may need to be adjusted accordingly.[1][2]

Safety Precautions

-

High-Pressure Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood using a properly maintained and certified high-pressure reactor.

-

Inert Atmosphere: The catalyst is air-sensitive. All manipulations involving the catalyst and its preparation should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

-

Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

-

Low Conversion:

-

Ensure the catalyst was prepared under strictly anaerobic conditions.

-

Verify the purity of the hydrogen gas and the solvent.

-

Increase reaction time or temperature if necessary.

-

-

Low Enantioselectivity:

-

Confirm the enantiomeric purity of the this compound ligand.

-

Ensure the reaction temperature is not too high, as this can sometimes erode enantioselectivity.

-

Screen different solvents to optimize selectivity.

-

By following this detailed protocol, researchers can effectively utilize the this compound ligand for the asymmetric hydrogenation of β-(acylamino)acrylates to produce valuable chiral β-amino acid derivatives with high efficiency and stereocontrol.

References

Application Notes and Protocols for the Preparation of (S)-Binapine-Metal Catalysts

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the synthesis and application of (S)-Binapine-metal catalysts, which are highly effective in asymmetric hydrogenation reactions. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development.

Introduction

This compound is a chiral bisphosphine ligand that has demonstrated exceptional performance in asymmetric catalysis, particularly in the hydrogenation of various prochiral substrates.[1][2] Its unique structural features, including the stereogenic phosphorus centers and the binaphthyl backbone, allow for the synthesis of highly enantiomerically enriched products.[1][2] This document outlines the preparation of this compound complexes with rhodium, ruthenium, and iridium, and their application in asymmetric hydrogenation.

Data Presentation

The following tables summarize the performance of this compound-metal catalysts in the asymmetric hydrogenation of various substrates.

Table 1: Rhodium-(S)-Binapine Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives

| Entry | Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Conv. (%) | ee (%) | Ref. |

| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(this compound)(COD)]BF₄ | CH₂Cl₂ | 1 | 25 | >99 | 99 | [2] |

| 2 | Methyl (Z)-α-acetamidoacrylate | [Rh(this compound)(COD)]BF₄ | CH₂Cl₂ | 1 | 25 | >99 | 98 | [2] |

| 3 | (Z)-α-Acetamidocinnamic acid | [Rh(this compound)(COD)]BF₄ | MeOH | 1 | 25 | >99 | 97 | [2] |

Table 2: Ruthenium-(S)-Binapine Catalyzed Asymmetric Hydrogenation of Ketones

| Entry | Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Base | Conv. (%) | ee (%) | Ref. |

| 1 | Acetophenone | RuCl₂(this compound)(dmf)₂ / (S,S)-DPEN | i-PrOH | 8 | 25 | t-BuOK | >99 | 99 (R) | [3] |

| 2 | 2-Acetylpyridine | RuCl₂(this compound)(dmf)₂ / (S,S)-DPEN | i-PrOH | 8 | 25 | t-BuOK | >99 | 98 (R) | [4] |

| 3 | 1-Naphthyl methyl ketone | RuCl₂(this compound)(dmf)₂ / (S,S)-DPEN | i-PrOH | 8 | 25 | t-BuOK | >99 | 99 (R) | [3] |

Table 3: Iridium-(S)-Binapine Catalyzed Asymmetric Hydrogenation of Quinolines

| Entry | Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Additive | Conv. (%) | ee (%) | Ref. |

| 1 | 2-Methylquinoline | [Ir(this compound)(COD)]BF₄ | CH₂Cl₂ | 50 | 25 | I₂ | >99 | 96 | [5] |

| 2 | 2-Phenylquinoline | [Ir(this compound)(COD)]BF₄ | CH₂Cl₂ | 50 | 25 | I₂ | >99 | 95 | [5] |

| 3 | Quinaldine | [Ir(this compound)(COD)]BF₄ | CH₂Cl₂ | 50 | 25 | I₂ | >99 | 97 | [5] |

Experimental Protocols

Protocol 1: Synthesis of [Rh(this compound)(COD)]BF₄ Catalyst

This protocol describes the in situ preparation of the Rhodium-(S)-Binapine catalyst, a common practice for screening and small-scale reactions.

Materials:

-

[Rh(COD)₂]BF₄ (1.0 eq)

-

This compound (1.1 eq)

-

Degassed dichloromethane (CH₂Cl₂)

Procedure:

-

In a nitrogen-filled glovebox, dissolve [Rh(COD)₂]BF₄ in degassed CH₂Cl₂ in a Schlenk flask.

-

In a separate vial, dissolve this compound in degassed CH₂Cl₂.

-

Slowly add the this compound solution to the stirring solution of the rhodium precursor at room temperature.

-

Stir the resulting orange-red solution for 30 minutes at room temperature.

-

The catalyst solution is now ready for use in asymmetric hydrogenation reactions.

Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

-

Methyl (Z)-α-acetamidocinnamate (1.0 eq)

-

[Rh(this compound)(COD)]BF₄ catalyst solution (0.01 eq)

-

Degassed methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

In a nitrogen-filled glovebox, add the substrate to a high-pressure reactor.

-

Add the freshly prepared catalyst solution to the reactor.

-

Seal the reactor, remove it from the glovebox, and purge with hydrogen gas three times.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 1 atm).

-

Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (typically 12-24 hours).

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to afford the desired product.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the experimental workflow for catalyst preparation and a proposed mechanism for the asymmetric hydrogenation.

Caption: Experimental workflow for the preparation and use of the Rh-(S)-Binapine catalyst.

Caption: Proposed mechanism for Rh-(S)-Binapine catalyzed asymmetric hydrogenation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ethz.ch [ethz.ch]

Application Notes: (S)-Binapine Catalyzed Asymmetric Hydrogenation of β-Acylamino Nitroolefins

(S)-Binapine, a chiral phosphine ligand, has demonstrated exceptional efficacy in nickel-catalyzed asymmetric hydrogenation reactions. Specifically, the Ni-(S)-Binapine system provides an efficient pathway for the synthesis of chiral β-amino nitroalkanes from β-acylamino nitroolefins. This method is distinguished by its use of an earth-abundant metal catalyst and its ability to achieve high yields and excellent enantioselectivities under mild reaction conditions.

The reaction exhibits broad substrate scope, accommodating a variety of functional groups on the aryl moiety of the β-acylamino nitroolefin. The resulting chiral β-amino nitroalkanes are valuable building blocks in organic synthesis, particularly for the preparation of chiral amines and other nitrogen-containing compounds of interest in drug development. The catalyst is typically generated in situ from a nickel(II) acetate precursor and this compound, simplifying the experimental setup. The mild conditions, typically low hydrogen pressure and room temperature, make this protocol highly accessible and practical for synthetic chemists.

A key feature of this catalytic system is its high efficiency, allowing for low catalyst loadings, which is economically and environmentally advantageous. The protocol has been successfully applied to gram-scale synthesis, demonstrating its potential for larger-scale applications in research and development.

Experimental Protocols

General Procedure for Nickel-Catalyzed Asymmetric Hydrogenation of β-Acylamino Nitroolefins

This protocol details the general method for the asymmetric hydrogenation of β-acylamino nitroolefins utilizing a catalyst system generated in situ from Nickel(II) acetate and this compound.

Materials:

-

Substrate (β-acylamino nitroolefin)

-

Nickel(II) acetate (Ni(OAc)₂)

-

This compound

-

2,2,2-Trifluoroethanol (TFE), degassed

-

Hydrogen gas (H₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

High-pressure autoclave or a thick-walled glass tube with a magnetic stir bar

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with heating capabilities (if required)

-

Rotary evaporator

-

HPLC with a chiral stationary phase for enantiomeric excess (ee) determination

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox or under an inert atmosphere, add Ni(OAc)₂ (1.0 mol%) and this compound (1.1 mol%) to a high-pressure autoclave or a thick-walled glass tube containing a magnetic stir bar.

-

-

Reaction Setup:

-

Add the β-acylamino nitroolefin substrate (1.0 equiv, typically 0.1 mmol) to the vessel containing the catalyst components.

-

Add degassed 2,2,2-trifluoroethanol (TFE, 1.0 mL) to the vessel.

-

Seal the autoclave or the glass tube securely.

-

-

Hydrogenation:

-

Purge the reaction vessel with hydrogen gas (H₂) three times.

-

Pressurize the vessel with H₂ to 5 atmospheres (atm).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

-

Work-up and Purification:

-

After 24 hours, carefully release the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Analysis:

-

Determine the yield of the isolated product.

-

Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

-

Data Presentation

The following table summarizes the results for the nickel-catalyzed asymmetric hydrogenation of various β-acylamino nitroolefin substrates using the this compound ligand. The general reaction conditions were: substrate (0.1 mmol), Ni(OAc)₂ (1 mol%), this compound (1.1 mol%), TFE (1 mL), 5 atm H₂, room temperature, 24 h.[1] Variations from these conditions are noted.

| Entry | Substrate (Ar) | Product | Yield (%) | ee (%) | Notes |

| 1 | Phenyl | 2a | 99 | 99 | |

| 2 | 4-Methylphenyl | 2b | 99 | 99 | |

| 3 | 4-Methoxyphenyl | 2c | 99 | 99 | |

| 4 | 4-Fluorophenyl | 2d | 99 | 99 | |

| 5 | 4-Chlorophenyl | 2e | 99 | 99 | |

| 6 | 4-Bromophenyl | 2f | 99 | 99 | |

| 7 | 3-Methylphenyl | 2g | 99 | 99 | |

| 8 | 3-Methoxyphenyl | 2h | 99 | 99 | |

| 9 | 2-Methylphenyl | 2i | 98 | 98 | |

| 10 | 2-Methoxyphenyl | 2j | 99 | 99 | |

| 11 | 2-Naphthyl | 2k | 99 | 99 | |

| 12 | 2-Thienyl | 2l | 95 | 98 | |

| 13 | Phenyl (gram scale) | 2a | 95 | 99 | 1.0 g scale, 0.2 mol% catalyst loading |

| 14 | 4-Trifluoromethylphenyl | 2m | 99 | 99 | 6 mol% catalyst, 50 °C, 50 atm H₂ |

| 15 | 3,5-Dimethylphenyl | 2n | 99 | 99 | 10 atm H₂ |

Visualizations

Caption: Experimental workflow for this compound catalyzed asymmetric hydrogenation.

References

(S)-BINAPINE: A Powerful Chiral Ligand for Asymmetric Hydrogenation in Pharmaceutical Synthesis

Introduction

(S)-BINAPINE, with the chemical name (3S,3'S,4S,4'S,11bS,11'bS)-(+)-4,4'-Di-t-butyl-4,4',5,5'-tetrahydro-3,3'-bi-3H-dinaphtho[2,1-c:1',2'-e]phosphepin, is a highly efficient, P-chiral bisphosphine ligand. Its rigid, sterically demanding, and unique chiral scaffold makes it an exceptional ligand for transition metal-catalyzed asymmetric reactions, particularly in the synthesis of chiral intermediates for active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the asymmetric hydrogenation of β-(acylamino)acrylates, a key transformation for the production of enantiomerically pure β-amino acids.

Core Applications

The primary application of this compound in pharmaceutical synthesis is as a chiral ligand in asymmetric hydrogenation reactions. It has demonstrated remarkable success in combination with both rhodium and nickel catalysts for the synthesis of β-amino acid derivatives, which are crucial building blocks for numerous pharmaceuticals.

Rhodium-Catalyzed Asymmetric Hydrogenation

The rhodium-(S)-BINAPINE complex is particularly effective for the asymmetric hydrogenation of a variety of (Z)-β-aryl-β-(acylamino)acrylic acid derivatives. This catalytic system exhibits high enantioselectivity, with reported enantiomeric excess (ee) values ranging from 96% to over 99%.[1] Furthermore, it demonstrates high catalytic activity, achieving turnover numbers (TONs) of up to 10,000, making it a practical choice for large-scale synthesis.[1]

Nickel-Catalyzed Asymmetric Hydrogenation

In a move towards more sustainable and cost-effective methodologies, this compound has been successfully employed in nickel-catalyzed asymmetric hydrogenations. The Ni-(S)-BINAPINE system provides excellent yields (95-99%) and enantioselectivities (97-99% ee) for the hydrogenation of β-(acylamino)acrylates.[2][3][4][5] A significant advantage of this system is its ability to effectively hydrogenate mixtures of Z/E isomers of both β-alkyl and β-aryl substituted β-(acylamino)acrylates, which simplifies synthetic procedures by often eliminating the need for isomer separation.[2][3][4][5] The practicality of this method is further underscored by its successful application on a gram scale with a low catalyst loading of just 0.2 mol%.[2][3][4][5]

Data Presentation

Table 1: Nickel-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates with this compound[3][4][5]

| Entry | Substrate (R group) | Isomer Ratio (Z/E) | Yield (%) | ee (%) |

| 1 | Phenyl | >99:1 | 99 | 99 |

| 2 | 4-Methoxyphenyl | >99:1 | 99 | 99 |

| 3 | 4-Chlorophenyl | >99:1 | 98 | 99 |

| 4 | 2-Naphthyl | >99:1 | 99 | 99 |

| 5 | 2-Thienyl | >99:1 | 95 | 98 |

| 6 | Methyl | 5:1 | 97 | 99 |

| 7 | Isopropyl | 3:1 | 96 | 98 |

General Reaction Conditions: Ni(OAc)₂/(S)-Binapine/substrate ratio of 1:1.1:100, in CF₃CH₂OH, at 50 °C, under 50 atm of hydrogen for 24 h.[3]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates

This protocol outlines the general procedure for the asymmetric hydrogenation of a β-(acylamino)acrylate using a Nickel-(S)-BINAPINE catalytic system.

Materials:

-

This compound ligand

-

Nickel(II) acetate (Ni(OAc)₂)

-

β-(acylamino)acrylate substrate

-

2,2,2-Trifluoroethanol (CF₃CH₂OH), anhydrous

-

Hydrogen gas (high purity)

-

Inert gas (Argon or Nitrogen)

-

Autoclave or high-pressure reactor

-

Standard laboratory glassware and purification supplies

Procedure:

-

Catalyst Preparation:

-

In a glovebox, to a dry Schlenk tube, add Ni(OAc)₂ (1.0 mol%) and this compound (1.1 mol%).

-

Add 1.0 mL of anhydrous CF₃CH₂OH and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

-

-

Reaction Setup:

-

In a separate vial, dissolve the β-(acylamino)acrylate substrate (100 mol%) in 1.0 mL of anhydrous CF₃CH₂OH.

-

Transfer the substrate solution to a glass liner suitable for the autoclave.

-

Under an inert atmosphere, transfer the pre-formed catalyst solution to the glass liner containing the substrate.

-

-

Hydrogenation:

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave to 50 atm with hydrogen.

-

Place the autoclave in a heating mantle or oil bath pre-heated to 50 °C.

-

Stir the reaction mixture for 24 hours.

-

-

Work-up and Purification:

-

After 24 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the desired chiral β-amino acid derivative.

-

-

Analysis:

-

Determine the yield by weighing the purified product.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Visualizations

Experimental Workflow for Ni-Catalyzed Asymmetric Hydrogenation

Caption: Workflow for Ni-catalyzed asymmetric hydrogenation.

Logical Relationship of Key Components in Asymmetric Hydrogenation

Caption: Key components in asymmetric hydrogenation.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Nickel-Catalyzed Enantioselective Hydrogenation of β-(Acylamino)acrylates: Synthesis of Chiral β-Amino Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nickel-Catalyzed Enantioselective Hydrogenation of βâ(Acylamino)acrylates: Synthesis of Chiral βâAmino Acid Derivatives [acs.figshare.com]

Application Notes and Protocols: (S)-Binapine as a Chiral Ligand

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Binapine is a chiral bisphosphepine ligand notable for its application in asymmetric catalysis. While structurally related to ligands used in cross-coupling, the primary documented application of this compound is in the field of asymmetric hydrogenation, particularly for the synthesis of β-aryl-β-amino acids. This document provides an overview of this compound and presents a general framework for the use of chiral phosphine ligands in palladium-catalyzed cross-coupling reactions, a field where analogous ligands have seen extensive use. While specific examples of this compound in cross-coupling are not prevalent in the literature, the principles and protocols described herein are foundational for asymmetric catalysis and can serve as a guide for researchers exploring the potential of novel chiral ligands.

Part 1: this compound and its Primary Application

This compound is a P-chiral phosphine ligand, a class of ligands known for their ability to create a well-defined chiral environment around a metal center. This property is crucial for enantioselective reactions, where the goal is to produce one enantiomer of a chiral molecule in excess over the other. The main application of this compound reported in the literature is in rhodium-catalyzed asymmetric hydrogenation reactions. For instance, it has been effectively used for the synthesis of β-aryl-β-amino acids with high enantioselectivity.

Part 2: Chiral Phosphine Ligands in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] Chiral phosphine ligands are instrumental in rendering these reactions enantioselective. Common examples of such reactions include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

General Principles of Enantioselective Cross-Coupling

The enantioselectivity in these reactions arises from the coordination of the chiral ligand to the palladium center. This creates a chiral catalytic complex that preferentially reacts with one of the prochiral faces of the substrate, leading to the formation of one enantiomer of the product in excess. The steric and electronic properties of the chiral ligand are critical in determining the level of enantioselectivity.

Below is a diagram illustrating the general principle of how a chiral ligand influences the stereochemical outcome of a catalytic reaction.

References

Application Notes and Protocols for the Enantioselective Synthesis of Amino Acids with (S)-Binapine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of β-amino acids utilizing the chiral bisphosphine ligand, (S)-Binapine. The information is tailored for researchers in organic synthesis, medicinal chemistry, and drug development who are focused on the efficient production of enantiomerically pure amino acid derivatives.

Introduction

The enantioselective synthesis of non-proteinogenic β-amino acids is of significant interest in pharmaceutical and materials science due to their unique structural and biological properties. This compound, a C2-symmetric bisphosphepine ligand with stereogenic phosphorus centers, has emerged as a highly effective chiral ligand for transition metal-catalyzed asymmetric hydrogenations. In particular, catalyst systems based on this compound have demonstrated exceptional enantioselectivity and reactivity in the synthesis of β-aryl-β-amino acids and their derivatives from prochiral β-(acylamino)acrylates. This document outlines the application of this compound in both rhodium- and nickel-catalyzed asymmetric hydrogenations, providing detailed protocols and performance data.

Data Presentation

The following tables summarize the quantitative data for the enantioselective synthesis of various β-amino acid derivatives using this compound-metal complexes.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates with this compound

| Entry | Substrate (R) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | N-Acetyl-β-phenylalanine methyl ester | >99 | >99 |

| 2 | 2-Naphthyl | N-Acetyl-β-(2-naphthyl)alanine methyl ester | >99 | >99 |

| 3 | 4-Methylphenyl | N-Acetyl-β-(4-methylphenyl)alanine methyl ester | >99 | >99 |

| 4 | 4-Methoxyphenyl | N-Acetyl-β-(4-methoxyphenyl)alanine methyl ester | >99 | >99 |

| 5 | 4-Chlorophenyl | N-Acetyl-β-(4-chlorophenyl)alanine methyl ester | >99 | >99 |

| 6 | 4-Fluorophenyl | N-Acetyl-β-(4-fluorophenyl)alanine methyl ester | >99 | >99 |

| 7 | 3-Thienyl | N-Acetyl-β-(3-thienyl)alanine methyl ester | >99 | >99 |

| 8 | 2-Furyl | N-Acetyl-β-(2-furyl)alanine methyl ester | >99 | >99 |

Data sourced from Angewandte Chemie International Edition, 2003, 42, 3509-3511.

Table 2: Nickel-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates with this compound [1][2]

| Entry | Substrate (R) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | N-Benzoyl-β-phenylalanine methyl ester | 99 | 99 |

| 2 | 4-Methylphenyl | N-Benzoyl-β-(4-methylphenyl)alanine methyl ester | 98 | 99 |

| 3 | 4-Methoxyphenyl | N-Benzoyl-β-(4-methoxyphenyl)alanine methyl ester | 99 | 99 |

| 4 | 4-Chlorophenyl | N-Benzoyl-β-(4-chlorophenyl)alanine methyl ester | 97 | 99 |

| 5 | 4-Fluorophenyl | N-Benzoyl-β-(4-fluorophenyl)alanine methyl ester | 98 | 99 |

| 6 | 2-Naphthyl | N-Benzoyl-β-(2-naphthyl)alanine methyl ester | 99 | 99 |

| 7 | 2-Thienyl | N-Benzoyl-β-(2-thienyl)alanine methyl ester | 96 | 98 |

| 8 | Cyclohexyl | N-Benzoyl-β-cyclohexylalanine methyl ester | 95 | 97 |

Data sourced from Organic Letters, 2017, 19, 5130-5133.[2]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the methodology described for the synthesis of β-aryl-β-amino acids.[3]

Materials:

-

This compound ligand

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

β-(Acylamino)acrylate substrate

-

Anhydrous, degassed solvent (e.g., methanol, toluene)

-

High-pressure hydrogenation vessel (autoclave)

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) in the chosen solvent is stirred for 30 minutes.

-

Reaction Setup: The β-(acylamino)acrylate substrate is added to the hydrogenation vessel. The prepared catalyst solution is then transferred to the vessel under an inert atmosphere.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 atm). The reaction mixture is stirred at a specified temperature (e.g., room temperature) for the required time (typically 12-24 hours).

-

Work-up and Analysis: After the reaction is complete, the vessel is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired β-amino acid derivative. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: General Procedure for Nickel-Catalyzed Asymmetric Hydrogenation [1][2]

This protocol is adapted from the nickel-catalyzed synthesis of chiral β-amino acid derivatives.[1][2]

Materials:

-

This compound ligand

-

Ni(OAc)₂·4H₂O (Nickel(II) acetate tetrahydrate)

-

Trifluoroacetic acid (TFA)

-

β-(Acylamino)acrylate substrate

-

Solvent (e.g., 2,2,2-trifluoroethanol - TFE)

-

High-pressure hydrogenation vessel (autoclave)

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Precursor Preparation: In a glovebox, Ni(OAc)₂·4H₂O (1.0 mol%) and this compound (1.1 mol%) are dissolved in the solvent. Trifluoroacetic acid (2.5 mol%) is added, and the mixture is stirred to form the active catalyst.

-

Reaction Setup: The β-(acylamino)acrylate substrate is added to the hydrogenation vessel containing the catalyst solution.

-

Hydrogenation: The vessel is sealed, purged, and pressurized with hydrogen gas (e.g., 50 atm). The reaction is stirred at a specified temperature (e.g., 50 °C) until completion (monitored by TLC or GC/MS).

-